![molecular formula C12H11ClF3N3O2 B12464429 3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)
3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-氨基-3-(三氟甲基)吡唑-1-基]甲基}苯甲酸盐酸盐是一种合成化合物,属于吡唑衍生物类。吡唑是含有五个成员环且两个相邻氮原子的杂环化合物。
准备方法
合成路线和反应条件
3-{[4-氨基-3-(三氟甲基)吡唑-1-基]甲基}苯甲酸盐酸盐的合成通常涉及多个步骤,从易得的起始原料开始。一条常见的合成路线包括以下步骤:
吡唑环的形成: 第一步涉及通过在酸性或碱性条件下使肼与合适的β-二酮或α,β-不饱和羰基化合物反应来形成吡唑环。
三氟甲基的引入: 可以使用三氟甲基碘或三氟甲基磺酸等试剂在特定反应条件下引入三氟甲基。
胺化: 使用合适的胺通过亲核取代反应引入氨基。
与苯甲酸偶联: 最后一步涉及使用EDC(1-乙基-3-(3-二甲氨基丙基)碳二酰亚胺)或DCC(二环己基碳二酰亚胺)等偶联试剂将吡唑衍生物与苯甲酸或其衍生物偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这包括使用连续流动反应器、高通量筛选反应条件以及开发可扩展的纯化技术。
化学反应分析
反应类型
3-{[4-氨基-3-(三氟甲基)吡唑-1-基]甲基}苯甲酸盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化以形成相应的氧化产物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 氨基可以参与与烷基卤化物或酰氯等亲电试剂的亲核取代反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 存在于氢氧化钠等碱中的烷基卤化物。
形成的主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成N-烷基或N-酰基衍生物。
科学研究应用
3-{[4-氨基-3-(三氟甲基)吡唑-1-基]甲基}苯甲酸盐酸盐在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,并用作配位化学中的配体。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎、抗癌和抗菌活性。
工业: 由于其独特的化学性质,被用于开发新材料,例如聚合物和染料。
作用机制
3-{[4-氨基-3-(三氟甲基)吡唑-1-基]甲基}苯甲酸盐酸盐的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。三氟甲基增强了化合物的亲脂性,使其能够更有效地穿透生物膜。氨基可以与靶蛋白形成氢键,而苯甲酸部分可以参与π-π相互作用。这些相互作用可以调节靶蛋白的活性,导致观察到的生物学效应。
相似化合物的比较
类似化合物
- 4-(3-(4-溴苯基)-5-(2,4-二甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)苯磺酰胺
- 3,5-双(三氟甲基)吡唑衍生物
- 4-氨基-3-(三氟甲基)吡唑
独特性
3-{[4-氨基-3-(三氟甲基)吡唑-1-基]甲基}苯甲酸盐酸盐由于其三氟甲基、氨基和苯甲酸部分的组合而具有独特性。这种组合赋予了独特的化学和生物学特性,例如增强的亲脂性、氢键形成的潜力以及π-π相互作用,使其成为各种应用的宝贵化合物。
属性
分子式 |
C12H11ClF3N3O2 |
|---|---|
分子量 |
321.68 g/mol |
IUPAC 名称 |
3-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-2-1-3-8(4-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H |
InChI 键 |
VIWMMVOQTFJRCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
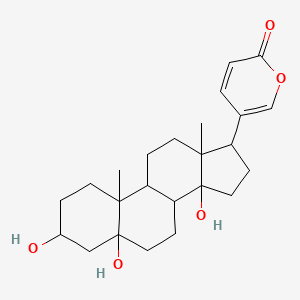
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12464367.png)
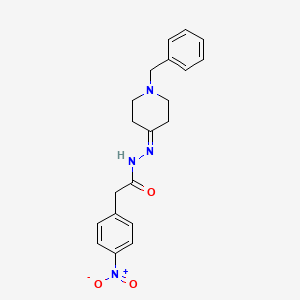

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464391.png)

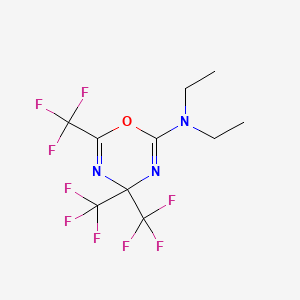
![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)
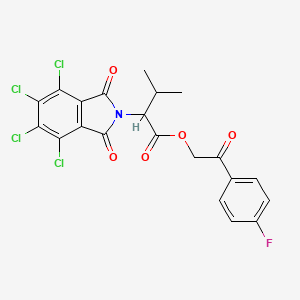

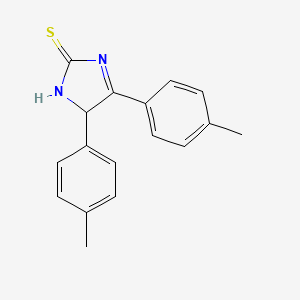
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)
